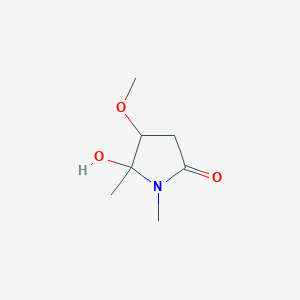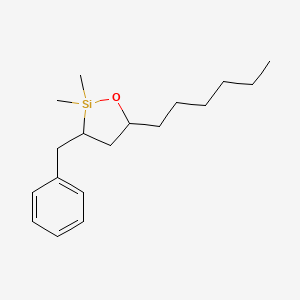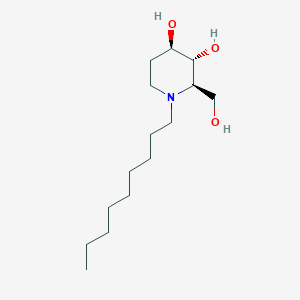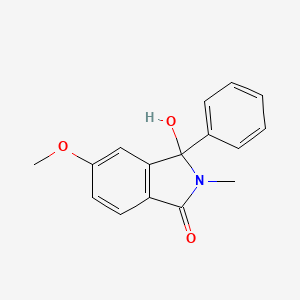![molecular formula C14H14O4 B14182560 5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one CAS No. 925916-65-0](/img/structure/B14182560.png)
5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one is an organic compound with the molecular formula C14H14O4 It is a derivative of dioxolane and is characterized by the presence of an acetylphenyl group and a dioxolanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one typically involves the condensation of 4-acetylbenzaldehyde with 4,4-dimethyl-1,3-dioxolan-2-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction. Purification of the product is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Derivatives with different functional groups replacing the acetyl group.
Wissenschaftliche Forschungsanwendungen
5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is used in the synthesis of polymers and advanced materials with specific mechanical and thermal properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethyl-5-methylene-1,3-dioxolan-2-one: A structurally similar compound with a methylene group instead of an acetylphenyl group.
4,4-Dimethyl-5-phenyl-1,3-dioxolan-2-one: Another similar compound with a phenyl group instead of an acetylphenyl group.
Uniqueness
5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one is unique due to the presence of the acetylphenyl group, which imparts specific chemical and biological properties. This structural feature allows the compound to interact with a different set of molecular targets compared to its analogs, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
925916-65-0 |
|---|---|
Molekularformel |
C14H14O4 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
5-[(4-acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C14H14O4/c1-9(15)11-6-4-10(5-7-11)8-12-14(2,3)18-13(16)17-12/h4-8H,1-3H3 |
InChI-Schlüssel |
BKERICQFGFDCFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)C=C2C(OC(=O)O2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14182495.png)

![4-({6-[(Triphenylmethyl)sulfanyl]pyridin-3-yl}methoxy)benzene-1-thiol](/img/structure/B14182506.png)


![{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone](/img/structure/B14182531.png)



![Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]-](/img/structure/B14182559.png)



